5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes chlorophenyl groups, a pyrrolidine ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through a substitution reaction, often involving a halogenated intermediate and pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the oxazole ring.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidine or oxazole rings.
Reduction: Reduced forms of the carboxamide group, such as amines.
Substitution: Substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for various synthetic transformations.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a subject of interest in biochemical assays and studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide exerts its effects depends on its interaction with molecular targets. These could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors, potentially modulating signal transduction pathways.
Pathways: Involvement in metabolic or signaling pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(morpholin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific structural features, such as the combination of the pyrrolidine ring with the oxazole and chlorophenyl groups. This unique structure may confer distinct biological activities and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H21Cl2N3O2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-16-9-7-15(8-10-16)21-13-19(26-29-21)22(28)25-14-20(27-11-3-4-12-27)17-5-1-2-6-18(17)24/h1-2,5-10,13,20H,3-4,11-12,14H2,(H,25,28) |
InChI Key |
SYPZISQAQHKJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.